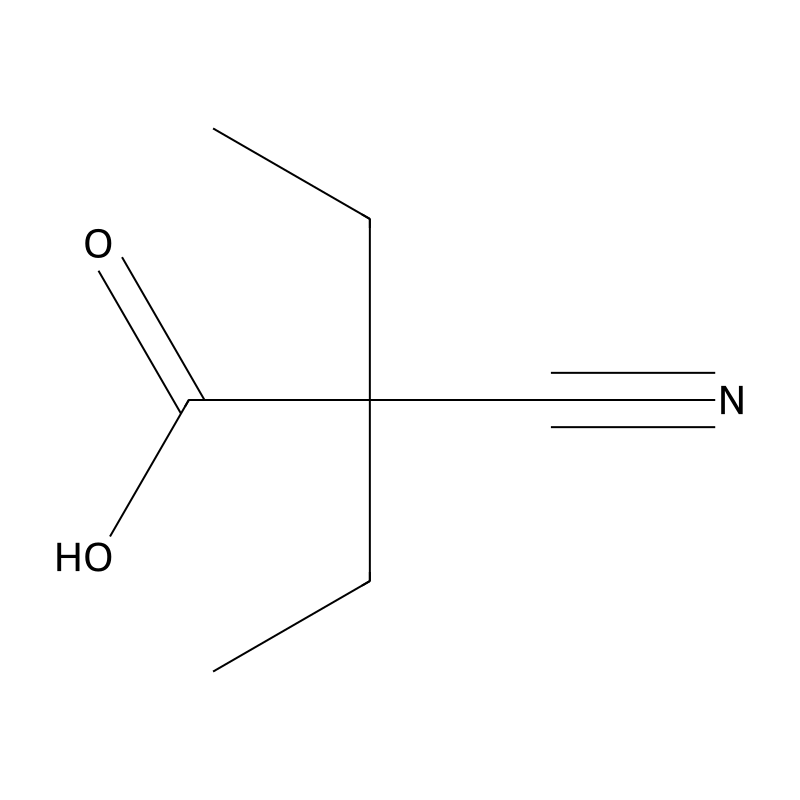

2-Cyano-2-ethylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Cyano-2-ethylbutanoic acid, a compound with the molecular formula , is characterized by the presence of a cyano group () attached to the second carbon of an ethylbutanoic acid structure. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals.

- Nucleophilic Substitution Reactions: The cyano group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

- Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

- Hydrolysis: The cyano group can be hydrolyzed to form corresponding carboxylic acids or amides when treated with water and acid or base.

Research on the biological activity of 2-cyano-2-ethylbutanoic acid is limited, but compounds with similar structures often exhibit significant pharmacological properties. The presence of the cyano group may impart specific biological activities, such as antimicrobial or anticancer effects, although specific studies on this compound are necessary to confirm such activities.

The synthesis of 2-cyano-2-ethylbutanoic acid typically involves several methods:

- Cyanation of Ethyl Butanoate: Ethyl butanoate can be treated with a cyanating agent like sodium cyanide in the presence of an acid catalyst to introduce the cyano group.

- Michael Addition: The compound can also be synthesized through a Michael addition reaction involving ethyl acrylate and a suitable cyanide donor under basic conditions.

2-Cyano-2-ethylbutanoic acid has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Chemistry: Due to its reactive functional groups, it can be used in the production of polymers and copolymers.

- Biochemical Research: Its derivatives may be explored for their potential biological activities.

Interaction studies involving 2-cyano-2-ethylbutanoic acid focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and biological systems. Specific studies need to be conducted to elucidate its interactions with enzymes or receptors if it is considered for pharmaceutical applications.

Several compounds share structural similarities with 2-cyano-2-ethylbutanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethylbutyric Acid | Lacks cyano group; simpler structure | |

| Ethyl 2-cyanoacetate | Similar cyano functionality; different alkyl chain | |

| 4-Cyano-4-methylpentanoic Acid | Different carbon chain length; similar reactivity |

Uniqueness

The uniqueness of 2-cyano-2-ethylbutanoic acid lies in its combination of both a cyano group and an ethyl substituent on the butanoic acid backbone. This configuration provides distinctive steric and electronic properties that influence its reactivity compared to other similar compounds, making it a valuable intermediate in synthetic chemistry.